The Function of XST-14: A Technical Guide
The Function of XST-14: A Technical Guide
A potent and selective inhibitor of ULK1 kinase for cancer therapy research.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of XST-14, a potent and highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). XST-14 has emerged as a significant research tool for studying the role of autophagy in cancer and as a potential therapeutic agent, particularly in hepatocellular carcinoma (HCC). This document summarizes its mechanism of action, quantitative data from key experiments, and the experimental protocols used to elucidate its function.
Core Function and Mechanism of Action
XST-14 is a competitive and specific inhibitor of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3] By binding to the ATP-binding pocket of ULK1, XST-14 effectively blocks its kinase activity.[4][5] This inhibition prevents the phosphorylation of downstream ULK1 substrates, which is a critical step in the formation of the autophagosome.[1][2][6] The key interactions for this binding involve the Lys46, Tyr94, and Asp165 amino acid residues within the ULK1 kinase domain.[5][7]
Functionally, the inhibition of ULK1 by XST-14 leads to a blockade of the autophagic flux.[4][5] This is observed through the strong inhibition of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and a decrease in the number of LC3 puncta in cells.[1][4][6] By disrupting this critical cellular process, XST-14 induces apoptosis (programmed cell death) and inhibits proliferation and invasion of cancer cells, particularly in hepatocellular carcinoma models.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for XST-14 from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of XST-14
| Target Kinase | IC50 (nM) | Notes |
| ULK1 | 13.6 | Primary target.[6][8] |
| ULK1 | 26.6 | Potent, competitive, and highly selective inhibition.[1][2][3] |
| ULK2 | 70.9 | Also inhibits ULK2, but with lower potency than ULK1.[6][8] |
| CAMK2A | 66.3 | Off-target inhibition observed.[1][6] |
| ACVR1/ALK2 | 183.8 | Selective for ULK1 over this kinase.[6][8] |
| MAPK14/p38 alpha | 283.9 | Selective for ULK1 over this kinase.[1][6] |
| MAP2K1/MEK1 | 721.8 | Selective for ULK1 over this kinase.[6][8] |
| TGFBR2 | 809.3 | Selective for ULK1 over this kinase.[1][6] |
Table 2: Cellular Activity of XST-14 in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Concentration | Effect | Duration of Treatment |
| HepG2, Hep3B, primary HCC | 5 µM | Decreased cell invasion.[7] | 24 h |
| HepG2, primary HCC | 5 µM | Induction of apoptosis.[1][6][7] | 24 h |
| HepG2 | 20-80 µM | Decreased cell proliferation.[1][6] | 24 h |
| CHO (stably expressing GFP-LC3) | 5 µM | Strong inhibition of LC3-I to LC3-II conversion.[1][6] | 12 h |
| HepG2 | 5 µM | Dramatically decreased number of GFP-LC3 puncta.[1] | Not Specified |
| HepG2 | 5 µM | Inhibited phosphorylation of PIK3C3 (Ser249) and BECN1 (Ser15).[1][6] | 12 h |
Table 3: In Vivo Efficacy and Pharmacokinetics of XST-14
| Animal Model | Dosage and Administration | Key Findings |
| Nude mice with HCC xenografts | 15, 30 mg/kg/day; IP; for 4 consecutive weeks | Decreased tumor weights and suppressed tumor growth.[1][6] |
| BALB/c mice | 30 mg/kg, IP, every other day for 2 weeks (in combination with sorafenib) | Synergistic effect with sorafenib to suppress HCC progression.[2][9] |
| Mice | 2 mg/kg for IV; 10 mg/kg for IP | T1/2 of 2.31 hours (IV) and 2.69 hours (IP).[6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway inhibited by XST-14 and a typical experimental workflow for its characterization.
Caption: XST-14 inhibits the kinase activity of ULK1, preventing downstream signaling for autophagy.
Caption: Experimental workflow for characterizing the anti-cancer effects of XST-14.
Key Experimental Protocols
Detailed below are summaries of the primary experimental methodologies used to characterize the function of XST-14. For full, detailed protocols, please refer to the primary literature, specifically Xue, S.-T., et al. Autophagy 16(10), 1823-1837 (2020).
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of XST-14 against ULK1 and a panel of other kinases.
-
Methodology: The inhibitory activity of XST-14 is typically measured using a luminescence-based kinase assay (e.g., Kinase-Glo®). Recombinant ULK1 enzyme is incubated with its substrate and ATP in the presence of varying concentrations of XST-14. The amount of ATP remaining after the reaction is quantified by adding a luciferase-luciferin reagent, which generates a light signal inversely proportional to kinase activity. The IC50 value is calculated from the dose-response curve. Selectivity is determined by performing similar assays with a panel of other kinases.[1][6]
Cell Proliferation Assay (EdU Assay)
-
Objective: To assess the effect of XST-14 on the proliferation of cancer cells.
-
Methodology: Hepatocellular carcinoma cells (e.g., HepG2) are seeded in plates and treated with various concentrations of XST-14 for a specified period (e.g., 24 hours).[7] A thymidine analog, 5-ethynyl-2´-deoxyuridine (EdU), is then added to the culture medium, which is incorporated into the DNA of actively dividing cells. After fixation and permeabilization, the incorporated EdU is detected by a fluorescent azide that binds to the EdU. The percentage of proliferating (EdU-positive) cells is then quantified using fluorescence microscopy or flow cytometry.[7]
Cell Invasion Assay (Transwell Assay)
-
Objective: To evaluate the impact of XST-14 on the invasive capacity of cancer cells.
-
Methodology: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used. HCC cells are seeded in the upper chamber in serum-free medium, with or without XST-14. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the membrane and attached to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7]
Autophagy Flux Analysis (Western Blot for LC3)
-
Objective: To measure the effect of XST-14 on autophagy.
-
Methodology: Cells are treated with XST-14, and cell lysates are collected. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for LC3. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). A decrease in the LC3-II/LC3-I ratio upon XST-14 treatment indicates a blockage of autophagic flux.[1][4][6]
In Vivo Tumor Xenograft Model
-
Objective: To determine the anti-tumor efficacy of XST-14 in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human HCC cells (e.g., HepG2) to establish tumors. Once tumors reach a palpable size, the mice are randomized into treatment groups.[8] Treatment may consist of vehicle control, XST-14 alone (e.g., 30 mg/kg, intraperitoneal injection), another therapeutic agent like sorafenib, or a combination of XST-14 and sorafenib.[2][9] Tumor volume and body weight are measured regularly throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting to confirm target engagement).[9]
Conclusion
XST-14 is a valuable chemical probe for studying ULK1-mediated autophagy. Its high potency and selectivity, coupled with demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, make it a significant compound in the field of autophagy research and cancer drug development.[10][11] Its synergistic activity with existing chemotherapeutics like sorafenib further highlights its potential as part of a combination therapy strategy for hepatocellular carcinoma.[12][13][14] Further research will be crucial to fully elucidate its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XST-14 | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Autophagy and beyond: Unraveling the complexity of UNC-51-like kinase 1 (ULK1) from biological functions to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blockage of Autophagy for Cancer Therapy: A Comprehensive Review [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PubMed [pubmed.ncbi.nlm.nih.gov]
